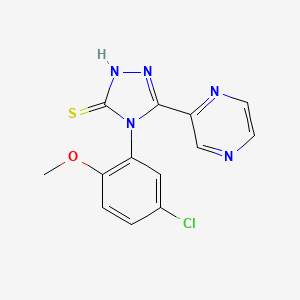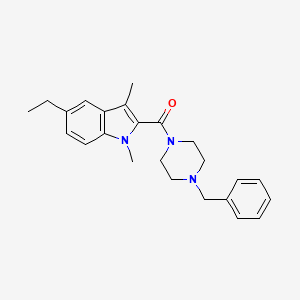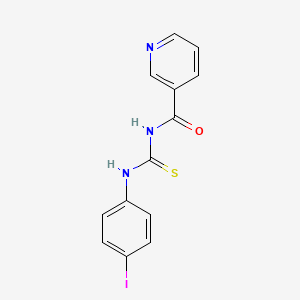![molecular formula C19H19ClN2O2 B10864250 N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,2,3,4-tetrahydronaphthalen-2-yloxy)acetohydrazide](/img/structure/B10864250.png)
N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,2,3,4-tetrahydronaphthalen-2-yloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methylene bridge, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE typically involves the following steps:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 1,2,3,4-tetrahydronaphthalene with chloroacetyl chloride in the presence of a base such as pyridine to form the corresponding chloroacetyl derivative.
Condensation Reaction: The chloroacetyl derivative is then reacted with hydrazine hydrate to form the hydrazide intermediate.
Schiff Base Formation: Finally, the hydrazide intermediate undergoes a condensation reaction with 4-chlorobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Researchers are particularly interested in its ability to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics. Its derivatives may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific biological context and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE
- N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE
- N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE
Uniqueness
The uniqueness of N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE lies in its specific substitution pattern and the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its bromine, fluorine, or methoxy-substituted analogs, the chlorine atom provides distinct electronic and steric effects, potentially leading to different interaction profiles with biological targets and varying pharmacological properties.
Properties
Molecular Formula |
C19H19ClN2O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1,2,3,4-tetrahydronaphthalen-2-yloxy)acetamide |
InChI |
InChI=1S/C19H19ClN2O2/c20-17-8-5-14(6-9-17)12-21-22-19(23)13-24-18-10-7-15-3-1-2-4-16(15)11-18/h1-6,8-9,12,18H,7,10-11,13H2,(H,22,23)/b21-12+ |
InChI Key |
OPFUXUPVEZEYQA-CIAFOILYSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2CC1OCC(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CC2=CC=CC=C2CC1OCC(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10864172.png)
![4-Chlorobenzaldehyde O~1~-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime](/img/structure/B10864176.png)
![10-(cyclohexylcarbonyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864185.png)
![N-(2-methyl-5-nitrophenyl)-2-{[4-(naphthalen-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10864194.png)
![4-{[({5-(pyridin-3-yl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10864208.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10864216.png)

![2-[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B10864229.png)
![3,3,11-trimethyl-10-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10864232.png)
![3-[2-(2-Furyl)-2-oxoethylidene]-7-methyl-2H-1,4-benzoxazin-2(4H)-one](/img/structure/B10864238.png)


![2-Chloro-1-[2-(3-methoxyphenyl)-6,7-dihydroimidazo[1,2-A]pyrimidin-8(5H)-YL]-1-propanone](/img/structure/B10864254.png)
